Benzyl 5-amino-2-methylpiperidine-1-carboxylate
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Overview
Description
“Benzyl 5-amino-2-methylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C14H21ClN2O2 . It has a molecular weight of 284.78 . It is typically in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O2.ClH/c1-11-7-8-13 (15)9-16 (11)14 (17)18-10-12-5-3-2-4-6-12;/h2-6,11,13H,7-10,15H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is typically stored at room temperature and in a dry environment . It is a solid substance .Scientific Research Applications
Synthesis and Biological Activities
- Benzyl 5-amino-2-methylpiperidine-1-carboxylate derivatives have been synthesized and evaluated for various biological activities. For instance, 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities were combined to produce derivatives with antibacterial properties. The structural elucidation of these compounds was achieved through spectral data, showcasing their potential in the field of medicinal chemistry (Aziz‐ur‐Rehman et al., 2017).
Chemical Transformations and Implications
- The compound has been involved in various chemical reactions leading to the formation of different molecules. For example, its reactions have been studied in the context of purine nucleotide biosynthesis, providing insights into biochemical pathways and chemical synthesis techniques (N. Cusack et al., 1980).
Application in Synthesis of Pharmacologically Relevant Compounds
- Piperidinone derivatives, incorporating amino acid moieties, have been synthesized using this compound. These compounds are studied for their potential as SP antagonists, highlighting their relevance in drug discovery and pharmaceutical research (N. Burdzhiev et al., 2010).
Corrosion Inhibition
- Derivatives of this compound have been explored as corrosion inhibitors. Their effectiveness in reducing the corrosion rate of steel in acidic environments demonstrates their utility in industrial applications, such as in the maintenance of metal structures and equipment (L. Herrag et al., 2007).
Safety and Hazards
The compound has been assigned the GHS07 safety symbol, indicating that it may cause certain health hazards. The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .
Properties
IUPAC Name |
benzyl 5-amino-2-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKAMUJIXBCKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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